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Compound of Interest

Compound Name: R892

Cat. No.: B15575184

For Researchers, Scientists, and Drug Development Professionals

Introduction

R892 is a high-affinity rabbit polyclonal antibody designed for the specific detection of Protein
X, a critical serine/threonine kinase in the MAPK/ERK signaling pathway. This pathway is
fundamental to the regulation of cell proliferation, differentiation, and survival, and its
dysregulation is implicated in various cancers and developmental disorders. These application
notes provide detailed protocols for the use of R892 in immunofluorescence (IF) to visualize
the subcellular localization and expression levels of Protein X in cultured cells and tissue
sections.
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Product Name R892 Anti-Protein X Antibody
Host Species Rabbit
Reactivity Human, Mouse, Rat

Immunofluorescence (IF),
Applications Immunohistochemistry (IHC), Western Blotting
(WB)

A synthetic peptide corresponding to a
Immunogen sequence within the C-terminal region of human
Protein X.

Store at 4°C for short-term use (up to 1 month).
Storage For long-term storage, aliquot and store at

-20°C. Avoid repeated freeze-thaw cycles.

Recommended Dilution for IF 1:250 - 1:1000

Quantitative Data Summary

The following table presents representative quantitative data from an immunofluorescence
experiment using the R892 antibody. In this example, cells were treated with a known activator
of the MAPK/ERK pathway, leading to the translocation of Protein X to the nucleus.
Fluorescence intensity was measured in both the cytoplasm and the nucleus.[1][2][3][4]

Mean Cytoplasmic Mean Nuclear
Nuclear-to-
Cell Treatment Fluorescence Fluorescence ] ]
] ] Cytoplasmic Ratio

Intensity (a.u.) Intensity (a.u.)
Control (Untreated) 150.3+125 352+5.8 0.23
Activator (15 min) 85.7+9.1 180.6 + 15.3 2.11
Activator (60 min) 110.2+£10.4 95.4 £8.7 0.87

o Data are presented as mean * standard deviation from three independent experiments.

e a.u. = arbitrary units.
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Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling pathway, highlighting the central role of
the target protein, Protein X. Upon stimulation by growth factors, a cascade of phosphorylation
events leads to the activation of Protein X, which then translocates to the nucleus to regulate

gene expression.
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MAPK/ERK Signaling Pathway

Experimental Protocols

Below are detailed protocols for immunofluorescence staining using the R892 antibody on both

cultured cells and frozen tissue sections.[5][6][7][8][9]

Experimental Workflow Overview

The following diagram outlines the general workflow for indirect immunofluorescence staining.
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Immunofluorescence Staining Workflow
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Protocol 1: Immunofluorescence Staining of Cultured
Cells (Immunocytochemistry)

Materials:

o Cultured cells grown on glass coverslips or chamber slides

o Phosphate-Buffered Saline (PBS)

 Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

» Permeabilization Buffer: 0.25% Triton X-100 in PBS

o Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
e Primary Antibody: R892 Anti-Protein X Antibody

e Fluorophore-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG Alexa Fluor 488)
¢ Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

o Antifade Mounting Medium

e Glass microscope slides

Procedure:

e Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or directly into chamber
slides and culture until they reach the desired confluency (typically 50-70%).

e Washing: Gently wash the cells twice with PBS to remove culture medium.
» Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
e Washing: Wash the cells three times with PBS for 5 minutes each.

» Permeabilization: Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10
minutes at room temperature. This step is crucial for intracellular targets like Protein X.
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e Washing: Wash the cells three times with PBS for 5 minutes each.

e Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for
1 hour at room temperature.

e Primary Antibody Incubation: Dilute the R892 antibody in Blocking Buffer to the desired
concentration (e.g., 1:500). Incubate the cells with the diluted primary antibody overnight at
4°C in a humidified chamber.

e Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes
each.

e Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in
Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room
temperature, protected from light.

o Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes
each, protected from light.

o Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to
stain the nuclei.

¢ Final Wash: Wash the cells once with PBS.

e Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. If
using chamber slides, remove the chambers and add mounting medium and a coverslip.

e Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters
for the chosen fluorophore and DAPI.

Protocol 2: Immunofluorescence Staining of Frozen
Tissue Sections (Immunohistochemistry)

Materials:

o Fresh tissue embedded in OCT compound and frozen
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o Cryostat

e Superfrost Plus microscope slides

o Phosphate-Buffered Saline (PBS)

» Fixation Solution: Cold acetone or 4% Paraformaldehyde (PFA) in PBS
e Permeabilization Buffer: 0.25% Triton X-100 in PBS

o Blocking Buffer: 5% Normal Goat Serum and 0.1% Tween-20 in PBS

e Primary Antibody: R892 Anti-Protein X Antibody

o Fluorophore-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG Alexa Fluor 488)
» Nuclear Counterstain: DAPI

o Antifade Mounting Medium

e Coverslips

Procedure:

o Tissue Sectioning: Cut frozen tissue blocks into 5-10 um thick sections using a cryostat and
mount them onto Superfrost Plus slides.[5][6][7]

» Drying and Fixation: Air dry the sections for 30-60 minutes at room temperature. Fix the
sections in ice-cold acetone for 10 minutes or with 4% PFA in PBS for 15 minutes.

e Washing: Wash the slides three times with PBS for 5 minutes each.

o Permeabilization: If using PFA fixation, permeabilize the sections with 0.25% Triton X-100 in
PBS for 10 minutes. This step can be skipped if acetone fixation was used.

e Washing: Wash the slides three times with PBS for 5 minutes each.

» Blocking: Block non-specific binding by incubating the sections with Blocking Buffer for 1
hour at room temperature in a humidified chamber.
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» Primary Antibody Incubation: Dilute the R892 antibody in Blocking Buffer (e.g., 1:500). Apply
the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified
chamber.

e Washing: Wash the slides three times with PBS containing 0.1% Tween-20 for 5 minutes
each.

e Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary
antibody to the sections and incubate for 1 hour at room temperature, protected from light.

e Washing: Wash the slides three times with PBS containing 0.1% Tween-20 for 5 minutes
each, protected from light.

o Counterstaining: Apply DAPI solution to the sections for 5 minutes.
e Final Wash: Wash the slides once with PBS.
e Mounting: Mount a coverslip onto the slides using an antifade mounting medium.

e Imaging: Visualize the staining using a fluorescence microscope.

Troubleshooting
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Problem

Possible Cause

Solution

Weak or No Signal

Insufficient primary antibody

concentration

Optimize antibody dilution (try

a more concentrated solution).

Inadequate permeabilization

Increase permeabilization time

or Triton X-100 concentration.

Low protein expression

Use an amplification method or

a more sensitive fluorophore.

High Background

Insufficient blocking

Increase blocking time or use a
different blocking agent (e.qg.,
5% BSA or serum from the
secondary antibody host

species).

Primary or secondary antibody

concentration too high

Further dilute the antibodies.

Inadequate washing

Increase the number and

duration of wash steps.

Non-specific Staining

Primary antibody cross-

reactivity

Run a negative control without

the primary antibody.

Secondary antibody non-

specific binding

Use a pre-adsorbed secondary

antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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